molecular formula C11H16O3 B080329 (Diethoxymethoxy)benzene CAS No. 14444-77-0

(Diethoxymethoxy)benzene

Cat. No. B080329
CAS RN: 14444-77-0
M. Wt: 196.24 g/mol
InChI Key: QTURWMMVIIBRRP-UHFFFAOYSA-N
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Description

(Diethoxymethoxy)benzene, also known as 1,1’-oxybis(ethane-2,1-diyl) dibenzene, is an organic compound with the molecular formula C11H16O3 . It is a derivative of benzene, which is an organic chemical compound with the molecular formula C6H6 . Benzene is composed of six carbon atoms joined in a planar hexagonal ring with one hydrogen atom attached to each .


Synthesis Analysis

The synthesis of polysubstituted benzenes, like (Diethoxymethoxy)benzene, often involves complex multistep processes . The order in which reactions are carried out is often critical to the success of the overall scheme . The ability to plan a sequence of reactions in the right order is particularly important in the synthesis of substituted aromatic rings, where the introduction of a new substituent is strongly affected by the directing effects of other substituents .


Molecular Structure Analysis

The molecular structure of (Diethoxymethoxy)benzene is based on the structure of benzene, which is a hexagonal, planar ring of carbons with alternating single and double bonds . The exceptional chemical stability of this system is attributed to special resonance stabilization of the conjugated cyclic triene .


Chemical Reactions Analysis

Benzene, the base molecule of (Diethoxymethoxy)benzene, can undergo various reactions. For instance, benzene ethylation over zeolites has been studied, and it was found that ZSM-5 is the optimal framework for both stepwise and concerted mechanisms . Also, the catalyzed oxidation of ethylbenzene, a benzene derivative, has been studied in detail .

Scientific Research Applications

Diethoxymethylation of Grignard Reagents

Specific Scientific Field

Organic Chemistry

Summary

Diethyl phenyl orthoformate is commonly used as a reagent for the diethoxymethylation of Grignard reagents. Grignard reagents are organometallic compounds containing a carbon–magnesium bond (R–Mg–X). These reagents are highly reactive and serve as powerful nucleophiles in various organic transformations.

Experimental Procedure

Results

The diethoxymethylated Grignard reagent can be further utilized in various synthetic transformations, such as nucleophilic additions, alkylations, and cyclizations. Researchers have successfully employed this method to introduce the diethoxymethyl group into diverse organic molecules, leading to the synthesis of complex compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .

Other Potential Applications

While the primary application of diethyl phenyl orthoformate lies in Grignard chemistry, it’s worth noting that alkyl orthoesters (including diethyl phenyl orthoformate) have been explored in other areas as well. For instance:

Applications of Alkyl Orthoesters

  • Reaction Media:
    • Researchers have investigated their use in two-component and multi-component reactions .

Safety And Hazards

Benzene, the base molecule of (Diethoxymethoxy)benzene, is known to be a potential occupational carcinogen . It can cause skin, eye, and lung tissue irritation and damage . It is also linked to female reproductive abnormalities and acute GI distress following high oral exposure .

properties

IUPAC Name

diethoxymethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-3-12-11(13-4-2)14-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTURWMMVIIBRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(OCC)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162709
Record name (Diethoxymethoxy)benzene
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Diethoxymethoxy)benzene

CAS RN

14444-77-0
Record name (Diethoxymethoxy)benzene
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Record name (Diethoxymethoxy)benzene
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Record name (Diethoxymethoxy)benzene
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Record name (diethoxymethoxy)benzene
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Record name (Diethoxymethoxy)benzene
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